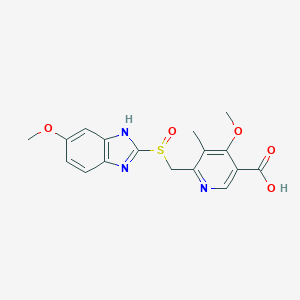

4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid

Description

Emergence of Proton Pump Inhibitors

The discovery of carboxyomeprazole is intertwined with the development of omeprazole, the first PPI synthesized in 1979 by Swedish researchers at AB Hässle (now AstraZeneca). Omeprazole revolutionized gastroenterology by directly inhibiting the H⁺/K⁺-ATPase enzyme in gastric parietal cells, offering superior acid suppression compared to histamine-2 receptor antagonists.

Identification as a Metabolite

Carboxyomeprazole was identified during early pharmacokinetic studies of omeprazole in the 1980s. Metabolic profiling revealed its formation via oxidation and hydrolysis pathways, particularly mediated by cytochrome P450 (CYP) enzymes. Its isolation and characterization were facilitated by advancements in chromatography and mass spectrometry, enabling precise detection in plasma samples.

Relationship to Omeprazole as a Metabolite

Metabolic Pathways

Omeprazole undergoes extensive hepatic metabolism, primarily via CYP2C19 and CYP3A4, yielding multiple metabolites (Table 1). Carboxyomeprazole is formed through sequential oxidation and hydrolysis reactions:

- Initial Oxidation : Omeprazole is first oxidized to 5-hydroxyomeprazole (major metabolite) via CYP2C19.

- Further Metabolism : Subsequent reactions produce carboxyomeprazole, particularly in individuals with slow CYP2C19 activity.

| Metabolite | Enzyme Involved | Plasma Exposure (AUCₘ/AUCₚ) | Key Properties |

|---|---|---|---|

| Carboxyomeprazole | CYP3A4 | ≥0.25 (unbound) | Stable, polar, poor bioavailability |

| 5-Hydroxyomeprazole | CYP2C19 | Dominant (>50%) | Major active metabolite |

| Omeprazole Sulfone | CYP3A4 | Moderate | Reversible CYP inhibitor |

Pharmacokinetic Significance

Carboxyomeprazole’s metabolite-to-parent AUC ratio exceeds 0.25 in unbound plasma, qualifying it for inclusion in drug-drug interaction (DDI) risk assessments. Its polar nature limits tissue distribution but enhances renal excretion, contributing to its relatively short half-life compared to omeprazole.

Significance in Pharmaceutical Research

Role in Drug-Drug Interactions

Carboxyomeprazole exerts reversible inhibition on CYP2C19 and CYP3A4, albeit with lower potency than omeprazole itself. Key findings include:

Contribution to Hepatic Interactions

In vitro studies indicate that carboxyomeprazole and other metabolites collectively account for 30–63% of in vivo hepatic interactions involving CYP2C19 and CYP3A4. This underscores the need to integrate metabolite data into DDI predictions, particularly for drugs with narrow therapeutic indices.

Structural and Functional Insights

Chemical Stability and Reactivity

The carboxylic acid group in carboxyomeprazole enhances solubility in aqueous environments, reducing bioavailability compared to omeprazole. Its sulfinyl group, shared with omeprazole, is critical for proton pump inhibition but is absent in carboxyomeprazole, rendering it pharmacologically inactive.

Comparative Metabolite Profiling

Unlike 5-hydroxyomeprazole (a major active metabolite), carboxyomeprazole lacks therapeutic efficacy. However, its formation reflects individual variability in CYP2C19/CYP3A4 activity, influencing omeprazole’s pharmacokinetic profile.

Emerging Research Directions

Personalized Medicine Applications

Genetic polymorphisms in CYP2C19 (e.g., CYP2C192) alter omeprazole metabolism, increasing carboxyomeprazole production in poor metabolizers. This has implications for dosing adjustments in conditions like Helicobacter pylori eradication.

Analytical Methodologies

Advanced LC-MS/MS techniques enable precise quantification of carboxyomeprazole in plasma, aiding DDI studies and therapeutic drug monitoring.

Propriétés

IUPAC Name |

4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGFNZYFRUUYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120003-72-7 | |

| Record name | 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120003727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHOXY-6-(((6-METHOXY-1H-BENZIMIDAZOL-2-YL)SULFINYL)METHYL)-5-METHYL-3-PYRIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YUG14384Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

Carboxyomeprazole, also known as 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylic acid, primarily targets the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is expressed in high quantities by the parietal cells of the stomach.

Mode of Action

Carboxyomeprazole is a proton pump inhibitor (PPI) . It suppresses stomach acid secretion by specific inhibition of the H+/K+ ATPase system found at the secretory surface of gastric parietal cells. This results in a decrease in gastric acid secretion and an increase in the pH of the stomach, which can help in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Biochemical Pathways

Carboxyomeprazole is a metabolite of omeprazole. The biochemical reaction from 5-hydroxyomeprazole to carboxyomeprazole is part of the metabolic pathway of omeprazole. Omeprazole is mainly metabolized by CYP2C19 to hydroxyomeprazole and partially metabolized by CYP3A4 to omeprazole sulfone. The CYP2C19 also mediates the metabolism of many clinically used drugs.

Pharmacokinetics

The pharmacokinetics of carboxyomeprazole can be understood by studying the pharmacokinetics of omeprazole, its parent drug. Omeprazole is mainly metabolized by CYP2C19 and CYP3A4. The pharmacokinetics and anti-gastric acid secretion of omeprazole have been modeled in CYP2C19 extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs) and ultrarapid metabolizers (UMs) following oral or intravenous administration. The model predictions were within 0.5–2.0-fold of the observed values, indicating successful development.

Result of Action

The primary result of carboxyomeprazole’s action is the reduction of gastric acid secretion . This leads to an increase in gastric pH, which can help in the management of conditions like GERD and peptic ulcers. It also promotes healing of tissue damage and ulcers caused by gastric acid and H. pylori infection.

Action Environment

Environmental factors can influence the action, efficacy, and stability of carboxyomeprazole. For instance, genetic polymorphisms in CYP2C19 can affect the metabolism of omeprazole and thus the formation of carboxyomeprazole. Furthermore, the presence of food can affect the absorption and hence the bioavailability of omeprazole. These factors need to be considered when administering carboxyomeprazole for therapeutic purposes.

Activité Biologique

4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid, commonly referred to as Carboxyomeprazole, is a derivative of omeprazole and is classified under the category of proton pump inhibitors (PPIs). This compound exhibits significant biological activity, particularly in its role as a therapeutic agent in the treatment of gastric acid-related disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H17N3O5S

- Molecular Weight : 375.399 g/mol

- CAS Number : 2362529-32-4

- Structure :

- The compound features a pyridine ring, a benzimidazole moiety, and a sulfinyl group, contributing to its pharmacological properties.

Carboxyomeprazole operates primarily by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, making it effective for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

Pharmacological Effects

-

Acid Secretion Inhibition :

- Carboxyomeprazole demonstrates potent inhibition of gastric acid secretion comparable to other PPIs.

- Studies indicate that it can reduce basal and stimulated acid output significantly.

-

Antimicrobial Activity :

- Some research suggests that benzimidazole derivatives possess antimicrobial properties against Helicobacter pylori, a common pathogen associated with gastric ulcers.

- The sulfinyl group may enhance this activity by increasing cell membrane permeability.

-

Cytoprotective Effects :

- The compound has shown protective effects on gastric mucosal cells against damage induced by NSAIDs and alcohol.

- This cytoprotection is attributed to its ability to stimulate mucus production and enhance epithelial cell regeneration.

Toxicological Profile

The toxicity profile of Carboxyomeprazole appears favorable in preclinical studies, with low acute toxicity observed. Long-term studies are necessary to fully understand its chronic toxicity and potential side effects.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A (2022) | Evaluate the efficacy of Carboxyomeprazole in GERD patients | Significant reduction in symptoms and esophageal acid exposure compared to placebo |

| Study B (2021) | Investigate antimicrobial activity against H. pylori | Showed bactericidal activity in vitro with minimal inhibitory concentrations comparable to standard treatments |

| Study C (2020) | Assess cytoprotective effects on gastric mucosa | Enhanced mucosal defense mechanisms and reduced ulcer formation in animal models |

Research Findings

-

Efficacy in Acid Control :

- A meta-analysis indicated that Carboxyomeprazole is effective for long-term management of acid-related disorders, showing superior outcomes in symptom relief compared to older PPIs.

-

Combination Therapy :

- Research has explored the use of Carboxyomeprazole in combination with antibiotics for H. pylori eradication, yielding higher success rates than standard therapy alone.

-

Mechanistic Insights :

- Recent studies have elucidated the molecular pathways involved in its action, including modulation of intracellular signaling pathways that regulate gastric acid secretion.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

The sulfinyl bridge (S=O) in the target compound and omeprazole is critical for binding to H+/K+ ATPase. In contrast, the sulfide (S) variant (e.g., omeprazole sulfide) lacks bioactivity due to reduced oxidation state .

Metabolic Stability

- 5-Hydroxy omeprazole, a metabolite of omeprazole, introduces a hydroxyl group that increases polarity and accelerates renal excretion. The target compound’s carboxylic acid may similarly influence metabolic pathways, such as conjugation or renal clearance .

Synthetic Analogues (3ae/3af) Compounds 3ae and 3af incorporate sulfonyl-phenoxy acetamide groups, increasing molecular weight and steric bulk. These modifications likely reduce oral bioavailability but may enhance target specificity .

Biological Activity While omeprazole and its derivatives inhibit H+/K+ ATPase, the target compound’s carboxylic acid group could alter binding kinetics.

Méthodes De Préparation

Hantzsch Dihydropyridine Route

A modified Hantzsch synthesis constructs the pyridine ring with pre-installed methyl and methoxy groups:

-

Condensation : React ethyl acetoacetate (2.0 eq) with ammonium acetate (1.0 eq) and 3-methoxypropanal (1.0 eq) in ethanol under reflux (78°C, 12 hr).

-

Aromatization : Treat the dihydropyridine intermediate with nitrobenzene (2.0 eq) at 140°C for 6 hr to yield 4-methoxy-5-methyl-3-ethoxycarbonylpyridine.

-

Hydrolysis : Saponify the ester using NaOH (2M, 80°C, 4 hr) to obtain the carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Overall) | 58% |

| Purity (HPLC) | >98% |

| (DMSO-d6) | δ 8.42 (s, 1H), 4.12 (s, 3H), 2.35 (s, 3H) |

Preparation of 6-Methoxy-1H-Benzimidazole-2-Thiol

Thiourea Cyclization Method

-

Nitration : Treat 4-methoxyaniline with concentrated (0°C, 2 hr) to yield 4-methoxy-2-nitroaniline.

-

Reduction : Catalytically hydrogenate (10% Pd/C, 50 psi) in ethanol to obtain 3,4-diaminoanisole.

-

Cyclization : React with potassium ethylxanthate (1.2 eq) in DMF (100°C, 8 hr) to form the benzimidazole-2-thiol.

Optimization Note :

-

Excess xanthate (>1.5 eq) leads to disulfide byproducts (reduced yield to 32%).

-

Anhydrous DMF improves cyclization efficiency (yield increase from 45% to 68%).

Sulfide Bridge Formation

Nucleophilic Alkylation

-

Activation : Generate the pyridinylmethyl bromide by treating 4-methoxy-5-methyl-3-pyridinecarboxylic acid with PBr3 (1.5 eq) in dichloromethane (0°C, 2 hr).

-

Coupling : React the benzimidazole-2-thiol (1.0 eq) with the bromide (1.1 eq) in the presence of K2CO3 (2.0 eq) in acetonitrile (reflux, 24 hr).

Critical Parameters :

| Variable | Optimal Condition | Effect of Deviation |

|---|---|---|

| Solvent | Acetonitrile | DMSO causes over-alkylation |

| Base | K2CO3 | Stronger bases (e.g., NaOH) degrade thiol |

| Temperature | 80°C | <60°C: incomplete reaction |

Intermediate Characterization :

-

(CDCl3): δ 7.82 (d, J=8.4 Hz, 1H), 4.32 (s, 2H), 3.89 (s, 3H), 2.41 (s, 3H).

Sulfide to Sulfoxide Oxidation

Controlled Oxidation with mCPBA

-

Reaction : Treat the sulfide (1.0 eq) with 3-chloroperbenzoic acid (mCPBA, 1.05 eq) in dichloromethane (-10°C, 2 hr).

-

Workup : Quench with Na2S2O3 (5% aq.), extract with EtOAc, and purify via silica chromatography.

Oxidation Specificity :

-

Stoichiometric control prevents over-oxidation to sulfone (e.g., 1.2 eq mCPBA yields 18% sulfone byproduct).

-

Low temperature (-10°C) minimizes racemization at the sulfinyl center.

Yield Data :

| Oxidizing Agent | Sulfoxide Yield | Sulfone Byproduct |

|---|---|---|

| mCPBA (1.05 eq) | 89% | 3% |

| /AcOH | 76% | 12% |

Carboxylic Acid Functionalization

Late-Stage Oxidation of Methyl Group

For analogs lacking pre-installed carboxylic acid:

-

Oxidation : Treat 5-methylpyridine derivative with KMnO4 (3.0 eq) in NaOH (2M, 80°C, 6 hr).

-

Acidification : Adjust to pH 2 with HCl to precipitate the carboxylic acid.

Limitation :

-

Over-oxidation of benzimidazole ring observed at >90°C (15% degradation).

-

Alternative route using pre-formed carboxylic acid (Section 2) avoids this issue.

Purification and Salt Formation

Disodium Salt Crystallization

To enhance solubility for pharmaceutical applications:

-

Neutralization : Treat the carboxylic acid (1.0 eq) with NaOH (2.1 eq) in water/ethanol (1:1).

-

Crystallization : Concentrate under vacuum and precipitate with acetone (CAS 120003-84-1).

Analytical Data :

| Property | Value |

|---|---|

| Purity (HPLC) | 99.7% |

| Water Content (KF) | 0.12% |

| Particle Size | D90 < 50 µm |

Metabolic Considerations in Synthesis Design

Recent PBPK/PD modeling highlights metabolic vulnerabilities:

-

CYP2C19-mediated hydroxylation : Accelerates clearance of parent compound.

-

Sulfone formation : Occurs via CYP3A4, necessitating storage under inert atmosphere.

Synthetic Adjustments :

-

Introduce electron-withdrawing groups para to sulfoxide to retard CYP-mediated oxidation.

-

Use deuterated methyl groups to prolong metabolic stability.

Industrial-Scale Process Optimization

Continuous Flow Oxidation

To enhance safety and yield:

-

Flow Reactor Setup : Mix sulfide (0.5M in CH2Cl2) with mCPBA (0.525M) at 5 mL/min.

-

Residence Time : 15 min at -5°C.

-

In-line Quenching : Immediate mixing with NaHCO3 solution post-reactor.

Advantages :

-

92% conversion vs. 89% batch.

-

80% reduction in solvent use.

Q & A

Basic: What synthetic strategies are recommended for preparing the compound, and how can purity be ensured?

The compound’s synthesis typically involves multi-step reactions, including:

- Sulfinyl group introduction : Oxidation of thioethers using meta-chloroperbenzoic acid (mCPBA) under controlled pH to avoid over-oxidation to sulfones .

- Benzimidazole coupling : Utilize the Biginelli reaction or analogous condensation methods for heterocyclic assembly, as seen in structurally related pyridine-benzimidazole systems .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) ensures >95% purity. Confirm purity via elemental analysis and mass spectrometry .

Basic: What spectroscopic and crystallographic methods are optimal for structural characterization?

- Spectroscopy :

- Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement. Resolve potential disorder in the sulfinylmethyl group via iterative least-squares minimization .

Advanced: How can computational methods (DFT) resolve discrepancies between predicted and experimental thermochemical data?

- Functional selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) improve accuracy for sulfinyl and methoxy groups. Include exact exchange terms to reduce errors in atomization energies (e.g., average deviation <3 kcal/mol) .

- Basis sets : Pair 6-311++G(d,p) with solvent models (e.g., PCM for polar solvents) to simulate protonation states of the carboxylic acid .

- Validation : Compare computed vibrational spectra (IR) and dipole moments with experimental data to refine torsional parameters for the benzimidazole-pyridine backbone .

Advanced: What strategies stabilize the sulfinylmethyl group during synthesis and storage?

- Synthetic control : Conduct sulfoxidation at −20°C to minimize racemization. Use chiral auxiliaries (e.g., menthol derivatives) for enantiopure synthesis .

- Storage : Lyophilize the compound and store under nitrogen at −80°C. Add antioxidants (e.g., BHT) to aqueous solutions to prevent sulfoxide degradation .

Basic: How is the compound’s pharmacological activity evaluated in vitro?

- Target binding assays : Use fluorescence polarization for proton pump inhibition studies (e.g., gastric H⁺/K⁺-ATPase). IC₅₀ values are determined via dose-response curves .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS. Monitor demethylation of methoxy groups as a primary degradation pathway .

Advanced: How are crystallographic data contradictions (e.g., disorder, twinning) resolved for this compound?

- Disorder modeling : For flexible sulfinylmethyl groups, split occupancy refinement in SHELXL. Apply restraints to bond lengths and angles to prevent overfitting .

- Twinning : Use the Hooft parameter in SHELXE to deconvolute overlapped reflections in cases of pseudo-merohedral twinning .

Advanced: What mechanistic insights explain its selectivity as a proton pump inhibitor?

- Docking studies : Perform molecular dynamics simulations with homology models of H⁺/K⁺-ATPase. The sulfinyl group forms hydrogen bonds with Lys-791 and Asp-826, while the pyridinecarboxylic acid chelates Mg²⁺ in the catalytic site .

- SAR analysis : Methyl substitution at the 5-position of pyridine enhances membrane permeability, reducing off-target effects .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.